molecular formula C20H32OSi B13695828 Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane

Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane

Cat. No.: B13695828
M. Wt: 316.6 g/mol
InChI Key: MVWYFALLLTYUJZ-UHFFFAOYSA-N
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Description

. This compound is a silane derivative, characterized by the presence of a triisopropylsilyl group attached to a naphthyl ether moiety. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane typically involves the reaction of 6-methyl-3,4-dihydro-1-naphthol with triisopropylchlorosilane in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:

6-methyl-3,4-dihydro-1-naphthol+triisopropylchlorosilanetriethylamineThis compound+hydrochloric acid\text{6-methyl-3,4-dihydro-1-naphthol} + \text{triisopropylchlorosilane} \xrightarrow{\text{triethylamine}} \text{this compound} + \text{hydrochloric acid} 6-methyl-3,4-dihydro-1-naphthol+triisopropylchlorosilanetriethylamine​this compound+hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors equipped with efficient stirring and temperature control systems. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the naphthyl ether moiety to its corresponding alcohol.

    Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are used.

    Substitution: Substitution reactions often involve such as or .

Major Products Formed

    Oxidation: Silanols or siloxanes.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane involves its ability to act as a protecting group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound’s molecular targets and pathways are primarily related to its role in organic synthesis and its interactions with various reagents and catalysts.

Comparison with Similar Compounds

Similar Compounds

  • Triisopropylsilyl chloride
  • Triisopropylsilanol
  • Triisopropylsilane

Uniqueness

Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane is unique due to its specific structure, which combines a triisopropylsilyl group with a naphthyl ether moiety. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis. Compared to similar compounds, it offers enhanced stability and selectivity in protecting hydroxyl groups, making it a preferred choice in various synthetic applications.

Properties

Molecular Formula

C20H32OSi

Molecular Weight

316.6 g/mol

IUPAC Name

(6-methyl-3,4-dihydronaphthalen-1-yl)oxy-tri(propan-2-yl)silane

InChI

InChI=1S/C20H32OSi/c1-14(2)22(15(3)4,16(5)6)21-20-10-8-9-18-13-17(7)11-12-19(18)20/h10-16H,8-9H2,1-7H3

InChI Key

MVWYFALLLTYUJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CCC2)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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